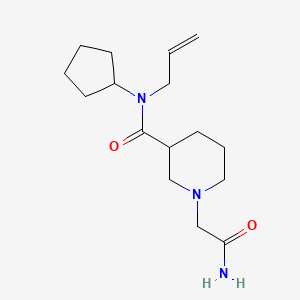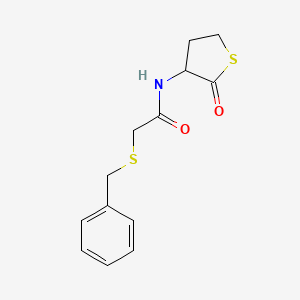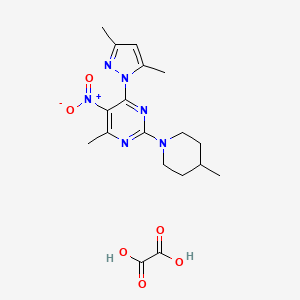![molecular formula C24H21NO3 B4057380 2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4057380.png)
2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H21NO3 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.15214353 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Potential and PDE10A Inhibition
A study focusing on derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione investigated their potential as ligands for phosphodiesterase 10A (PDE10A) and serotonin receptors, targeting antipsychotic properties. The research identified a compound with significant PDE10A-inhibiting properties and affinity for 5-HT1A and 5-HT7 receptors, highlighting its potential in treating schizophrenia through in vitro safety evaluations and behavioral model assessments. The study underscores the critical role of computer-aided docking studies in elucidating the molecular interactions responsible for the observed inhibition and the compound's antipsychotic properties (Czopek et al., 2020).
Structural Insights and Molecular Interactions
Research on 2-(4-ethoxyphenyl)isoindoline-1,3-dione has provided valuable structural insights through X-ray single-crystal diffraction, revealing non-planar molecular structures and intermolecular hydrogen bonding patterns. These findings are essential for understanding the compound's crystalline behavior and potential for designing novel materials with specific properties (Duru et al., 2018).
Anti-inflammatory Activity
The synthesis and evaluation of isoindole-1,3-dione derivatives have unveiled their promising anti-inflammatory properties. By modifying the core structure with various substituents, researchers have developed compounds showing significant activity in in vivo models, which could lead to new therapeutic agents for treating inflammation-related disorders (Abdou et al., 2012).
AChE Inhibition for Alzheimer's Disease
A study on 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione explored its potential as an acetylcholinesterase (AChE) inhibitor, a therapeutic target for Alzheimer's disease. The research not only highlighted the compound's inhibitory activity and safety profile but also employed molecular modeling to compare theoretical and experimental structures, aiding in the understanding of its mechanism of action (Andrade-Jorge et al., 2018).
Tubulin Polymerization Inhibition
Investigations into methoxy-substituted 2-phenylindoles, related to the core isoindole structure, have identified compounds capable of inhibiting tubulin polymerization, a key mechanism in cancer therapy. This research provides insights into structural requirements for cytostatic activity and the potential development of new anticancer drugs (Gastpar et al., 1998).
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)-3-phenylpropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-28-19-13-11-18(12-14-19)20(17-7-3-2-4-8-17)15-16-25-23(26)21-9-5-6-10-22(21)24(25)27/h2-14,20H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEIRPXHWHUPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4057303.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B4057317.png)
![ethyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-ethoxyphenoxy]acetate](/img/structure/B4057318.png)
![N-[(1-adamantylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B4057320.png)

![methyl 4-({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)benzoate](/img/structure/B4057349.png)

![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4057373.png)

![methyl 11-(6-chloro-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057388.png)
![5-acetyl-N-allyl-6-methyl-2-oxo-N-[2-(phenylthio)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B4057392.png)


